An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indole: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Methyl-5-nitro-1H-indole. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.
Introduction: A Key Intermediate in Pharmaceutical Synthesis
1-Methyl-5-nitro-1H-indole is a heterocyclic organic compound that has garnered significant interest, primarily as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its indole core, substituted with a methyl group at the 1-position and a nitro group at the 5-position, provides a unique electronic and steric profile that is instrumental in its chemical reactivity and utility.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[2] The presence of the nitro group at the 5-position significantly influences the electron density of the indole ring system, rendering it susceptible to specific chemical transformations. This makes 1-Methyl-5-nitro-1H-indole a versatile building block for the construction of more complex molecular architectures. Notably, it is a crucial reagent in the synthesis of the antiasthmatic drug, Zafirlukast.[1][2]
This guide will delve into the fundamental chemical and physical properties of this compound, its detailed molecular structure, established synthetic protocols, and its characteristic reactivity, providing a solid foundation for its use in research and development.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of 1-Methyl-5-nitro-1H-indole are fundamental to its handling, reactivity, and analytical identification.
Chemical Structure
The chemical structure of 1-Methyl-5-nitro-1H-indole is depicted below. The systematic IUPAC name for this compound is 1-methyl-5-nitro-1H-indole.[3]
Caption: Chemical structure of 1-Methyl-5-nitro-1H-indole.
Physicochemical Data
A summary of the key physicochemical properties of 1-Methyl-5-nitro-1H-indole is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| Appearance | Light yellow to dark yellow solid | [1] |
| Melting Point | 167 °C | [4] |
| Boiling Point | 339.2 ± 15.0 °C (Predicted) | [4] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform, insoluble in water. | [5] |
| CAS Number | 29906-67-0 | [3][4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the methyl group. The electron-withdrawing nitro group at the 5-position will deshield the protons in its vicinity, causing them to appear at a higher chemical shift (downfield). For comparison, the ¹H NMR data for the reduced form, 1-methyl-5-amino-1H-indole , in DMSO-d₆ is as follows: δ=7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) ppm.[1] The aromatic protons in 1-Methyl-5-nitro-1H-indole are expected to be further downfield.
¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the nitro group (C5) and other carbons in the benzene ring will be significantly affected. For comparison, the ¹³C NMR data for 1-methyl-5-amino-1H-indole in DMSO-d₆ shows the following peaks: δ=211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-5-nitro-1H-indole is expected to exhibit characteristic absorption bands. Key expected peaks include:
-
Aromatic C-H stretching: around 3100-3000 cm⁻¹
-
Aliphatic C-H stretching (methyl group): around 2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: strong absorptions typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. These are highly characteristic of the nitro group.
-
Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region.
-
C-N stretching: in the 1350-1000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 1-Methyl-5-nitro-1H-indole should show a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.
Synthesis of 1-Methyl-5-nitro-1H-indole
The most common and efficient synthesis of 1-Methyl-5-nitro-1H-indole involves the N-methylation of 5-nitroindole.[1][2]
Synthetic Pathway
Caption: General synthetic scheme for 1-Methyl-5-nitro-1H-indole.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of 1-Methyl-5-nitro-1H-indole.[1][2]
Materials:
-
5-Nitroindole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate
-
Water
Equipment:
-
Three-necked flask
-
Thermocouple
-
Condenser
-
Constant pressure dropping funnel
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
High vacuum oven
Procedure:
-
To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[1]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in heptane) until the conversion of 5-nitroindole is complete (approximately 3 hours).[2]
-
Cool the reaction mixture to 10 ± 5 °C and dilute with water (160 mL) to precipitate the product.[1]
-
Continue stirring the mixture at room temperature for 2 hours.[1]
-
Collect the solid product by filtration and wash it with water (100 mL).[1]
-
Dry the product under high vacuum at 60-65 °C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid (yield: 21.1 g, 97.1%).[1]
Chemical Reactivity
The chemical reactivity of 1-Methyl-5-nitro-1H-indole is largely dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing nitro group.
Reduction of the Nitro Group
The most prominent reaction of 1-Methyl-5-nitro-1H-indole is the reduction of the nitro group to an amino group, yielding 1-methyl-5-amino-1H-indole. This transformation is a critical step in the synthesis of various biologically active molecules.[1]
Caption: Reduction of 1-Methyl-5-nitro-1H-indole.
The following is a general procedure for the palladium-catalyzed hydrogenation of 1-Methyl-5-nitro-1H-indole.[1]
Materials:
-
1-Methyl-5-nitro-1H-indole
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-Methyl-5-nitro-1H-indole in methanol in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at balloon pressure or slightly higher).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 1-methyl-5-amino-1H-indole.[1]
Electrophilic Substitution
The indole ring is generally susceptible to electrophilic attack, preferentially at the C3 position. However, the presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene portion of the indole ring towards electrophilic substitution. The pyrrole ring, while also influenced by the nitro group, remains the more reactive site for electrophiles.
Nucleophilic Substitution
The electron-deficient nature of the benzene ring, due to the nitro group, can facilitate nucleophilic aromatic substitution reactions under certain conditions, although this is less common for nitroindoles compared to other nitroaromatic compounds.
Cycloaddition Reactions
Nitro-substituted aromatic compounds can participate in various cycloaddition reactions, acting as electron-deficient components. While specific examples for 1-Methyl-5-nitro-1H-indole are not extensively documented, the general reactivity of nitroindoles suggests potential for involvement in Diels-Alder and other pericyclic reactions.
Applications in Research and Drug Development
The primary application of 1-Methyl-5-nitro-1H-indole is as a synthetic intermediate.
-
Zafirlukast Synthesis: It is a documented precursor in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[1]
-
Anticancer Research: Derivatives of 5-nitroindole have been investigated as c-Myc G-Quadruplex binders with potential anticancer activity.[1] This highlights the importance of the 5-nitroindole scaffold in the design of new therapeutic agents.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of 1-Methyl-5-nitro-1H-indole and ensuring laboratory safety.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a cool, dry place, away from light and incompatible materials. For long-term storage, it is recommended to keep the compound at -20°C as a powder, where it is stable for up to 3 years. In a solvent, it should be stored at -80°C and is stable for up to 6 months.[5]
Conclusion
1-Methyl-5-nitro-1H-indole is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined chemical properties and reactivity, particularly the facile reduction of its nitro group, make it an important building block for drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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